

## ZMYND19 Expression in Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zinc Finger MYND-Type Containing 19 (ZMYND19) expression across various cancers. ZMYND19, a substrate of the CTLH E3 ubiquitin ligase complex, has emerged as a molecule of interest in cancer biology due to its role in regulating key cellular processes, most notably the mTORC1 signaling pathway.[1] This document summarizes quantitative data on ZMYND19 expression, details its prognostic significance, outlines relevant signaling pathways, and provides comprehensive experimental protocols for its study.

## Comparative Expression of ZMYND19 in Human Cancers

The expression of ZMYND19 varies significantly across different cancer types. The following table summarizes the protein expression levels of ZMYND19 in various malignancies based on immunohistochemistry (IHC) data from The Human Protein Atlas. This qualitative data provides a valuable overview of ZMYND19 expression patterns in tumor tissues.



| Cancer Type        | ZMYND19 Protein Expression Level              |
|--------------------|-----------------------------------------------|
| Breast Cancer      | Moderate to Strong                            |
| Colorectal Cancer  | Moderate to Strong                            |
| Testicular Cancer  | Moderate to Strong                            |
| Urothelial Cancer  | Moderate to Strong                            |
| Cervical Cancer    | Weak to Moderate (rarely Strong)              |
| Ovarian Cancer     | Weak to Moderate (rarely Strong)              |
| Glioma             | Weak or Negative                              |
| Lymphoma           | Weak or Negative                              |
| Stomach Cancer     | General cytoplasmic and membranous expression |
| Pancreatic Cancer  | Not specified                                 |
| Lung Cancer        | Not specified                                 |
| Prostate Cancer    | Not specified                                 |
| Melanoma           | Not specified                                 |
| Endometrial Cancer | Not specified                                 |
| Liver Cancer       | Not specified                                 |
| Renal Cancer       | Not specified                                 |
| Thyroid Cancer     | Not specified                                 |

Data summarized from The Human Protein Atlas. Expression levels are based on the percentage of stained tumor cells and staining intensity.[1][2]

### **Prognostic Significance of ZMYND19**

The expression of ZMYND19 has been associated with the prognosis of several cancers, suggesting its potential as a biomarker.



- Colorectal Cancer (CRC): Studies have identified ZMYND19 as a potential prognostic and diagnostic marker in CRC.[3]
- Breast Cancer: In contrast to its potential tumor-suppressive role in some contexts, overexpression of the related protein ZMYND8 has been linked to shorter survival in the Luminal B subtype of breast cancer. Further research is needed to clarify the specific role of ZMYND19 in different breast cancer subtypes.

### **ZMYND19** in Signaling Pathways

ZMYND19 is a key negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.

Below is a diagram illustrating the role of ZMYND19 in the mTORC1 pathway.





Click to download full resolution via product page

Caption: ZMYND19's role in the mTORC1 signaling pathway.



# **Experimental Workflow for ZMYND19 Expression Analysis**

A typical workflow for analyzing ZMYND19 expression in cancer involves several key stages, from sample collection to data analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Expression of ZMYND19 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 2. ZMYND19 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ZMYND19 Expression in Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#comparative-analysis-of-zmynd19-expression-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com